6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination. One common method is the reaction of 2-aminopyridine with 4-methoxybenzaldehyde in the presence of a catalyst, such as acetic acid, to form the imidazo[1,2-a]pyridine core. Subsequent bromination using bromine or N-bromosuccinimide (NBS) introduces the bromine atoms at the 6 and 8 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antiviral, antibacterial, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromine atoms and methoxyphenyl group contribute to its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-TB activity.
2-Substituted Imidazo[1,2-a]pyridines: Used as analgesics and anticancer agents.
3-Substituted Imidazo[1,2-a]pyridines: Known for their antiosteoporosis and sedative properties
Uniqueness
6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of bromine atoms and a methoxyphenyl group, which enhance its biological activity and make it a versatile scaffold for drug development. Its ability to undergo various chemical reactions also adds to its versatility in synthetic chemistry .
Properties
Molecular Formula |
C14H10Br2N2O |
---|---|
Molecular Weight |
382.05 g/mol |
IUPAC Name |
6,8-dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10Br2N2O/c1-19-11-4-2-9(3-5-11)13-8-18-7-10(15)6-12(16)14(18)17-13/h2-8H,1H3 |
InChI Key |
LJYWTZMFPSBXHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.